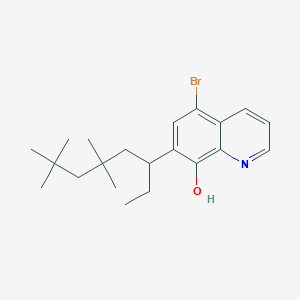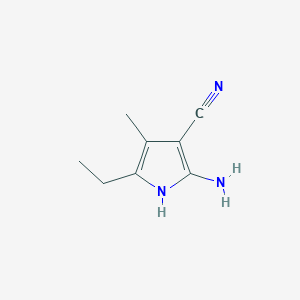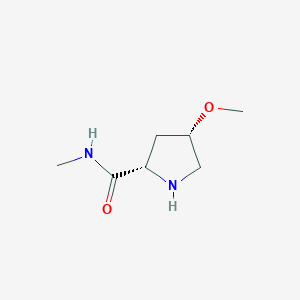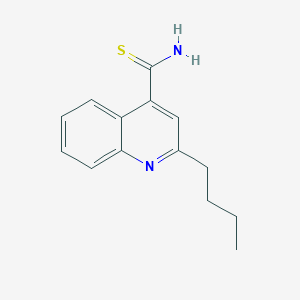
2-Butylquinoline-4-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butylquinoline-4-carbothioamide is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry
Preparation Methods
The synthesis of 2-Butylquinoline-4-carbothioamide can be achieved through several methods. Traditional synthetic routes for quinoline derivatives include the Gould–Jacobs, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach methods . These methods often involve the use of transition metal catalysts, ionic liquids, or ultrasound irradiation to facilitate the reactions . Industrial production methods may also employ green chemistry principles, such as solvent-free reactions or the use of recyclable catalysts .
Chemical Reactions Analysis
2-Butylquinoline-4-carbothioamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include Grignard reagents, lithium fluoride, magnesium chloride, and cobalt oxide . Major products formed from these reactions can include substituted quinolines, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
2-Butylquinoline-4-carbothioamide has several scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, quinoline derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties . This compound’s unique structure makes it a valuable candidate for drug discovery and development. In industry, it can be used in the production of dyes, pigments, and other materials .
Mechanism of Action
The mechanism of action of 2-Butylquinoline-4-carbothioamide involves its interaction with specific molecular targets and pathways. Quinoline derivatives often exert their effects by binding to enzymes or receptors, thereby modulating their activity . For example, some quinoline compounds inhibit the activity of topoisomerases, which are essential enzymes for DNA replication and repair . This inhibition can lead to the disruption of cellular processes and ultimately cell death, making these compounds effective as antimicrobial or anticancer agents .
Comparison with Similar Compounds
2-Butylquinoline-4-carbothioamide can be compared with other quinoline derivatives, such as 2-arylquinoline and 4-hydroxyquinoline . These compounds share a similar quinoline core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. The unique butyl and carbothioamide groups in this compound confer distinct properties that may enhance its efficacy in certain applications compared to its analogs .
Properties
CAS No. |
62077-96-7 |
|---|---|
Molecular Formula |
C14H16N2S |
Molecular Weight |
244.36 g/mol |
IUPAC Name |
2-butylquinoline-4-carbothioamide |
InChI |
InChI=1S/C14H16N2S/c1-2-3-6-10-9-12(14(15)17)11-7-4-5-8-13(11)16-10/h4-5,7-9H,2-3,6H2,1H3,(H2,15,17) |
InChI Key |
QGHXRTRGAGJVAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=CC=CC=C2C(=C1)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(1,2-Dihydroxypropan-2-yl)-6-hydroxy-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12885275.png)
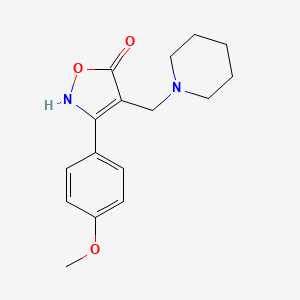
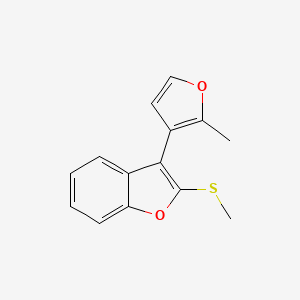
![4-{(E)-[(Quinolin-2-yl)methylidene]amino}benzene-1-sulfonamide](/img/structure/B12885287.png)
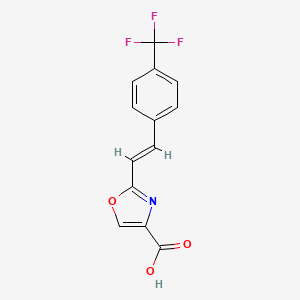


![Chromium, [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)]-](/img/structure/B12885309.png)
![9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan](/img/structure/B12885316.png)
![2-(Difluoromethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12885325.png)
